molecular formula C14H16N4 B3011080 4-Phenyl-6-piperazin-1-ylpyrimidine CAS No. 927988-27-0

4-Phenyl-6-piperazin-1-ylpyrimidine

Cat. No.: B3011080
CAS No.: 927988-27-0
M. Wt: 240.31
InChI Key: XVYYHYROWROJFA-UHFFFAOYSA-N
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Description

4-Phenyl-6-piperazin-1-ylpyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a phenyl group at the 4-position and a piperazine ring at the 6-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-6-piperazin-1-ylpyrimidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-phenylpyrimidine-6-carboxylic acid with piperazine under suitable conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the pyrimidine ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-6-piperazin-1-ylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring.

Scientific Research Applications

4-Phenyl-6-piperazin-1-ylpyrimidine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Phenyl-6-piperazin-1-ylpyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to act as an acetylcholinesterase inhibitor makes it particularly valuable in the development of treatments for neurodegenerative diseases.

Properties

IUPAC Name

4-phenyl-6-piperazin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4/c1-2-4-12(5-3-1)13-10-14(17-11-16-13)18-8-6-15-7-9-18/h1-5,10-11,15H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVYYHYROWROJFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=NC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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